molecular formula C21H19ClN2O B7716010 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide

2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide

Cat. No. B7716010
M. Wt: 350.8 g/mol
InChI Key: YUSFEYUJWDRANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is a chemical compound that has recently gained attention in scientific research. It is a member of the benzamide family and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide is still under investigation. However, it has been found to inhibit certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases, which are involved in gene regulation. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory effects, which may be beneficial in treating neurological disorders. In addition, it has been shown to have antibacterial and antiviral properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been found to have low toxicity in animal studies, which is a desirable characteristic for a potential drug candidate. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.

Future Directions

There are several future directions for research on 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Additionally, there is potential for the synthesis of analogs of this compound, which may have improved potency and selectivity for certain targets.

Synthesis Methods

The synthesis of 2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide involves a multi-step process. The starting material is 3,4-dimethylphenylacetic acid, which is converted to the corresponding acid chloride. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the desired benzaldehyde. The benzaldehyde is then reacted with 2-chlorobenzoyl chloride to form the final product.

Scientific Research Applications

2-chloro-N-((3,4-dimethylphenyl)(pyridin-3-yl)methyl)benzamide has been found to have potential applications in various scientific research fields. It has been studied as a potential anti-cancer agent, with promising results in inhibiting the growth of certain cancer cells. It has also been studied as a potential therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, it has been investigated for its potential use in treating bacterial and viral infections.

properties

IUPAC Name

2-chloro-N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O/c1-14-9-10-16(12-15(14)2)20(17-6-5-11-23-13-17)24-21(25)18-7-3-4-8-19(18)22/h3-13,20H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSFEYUJWDRANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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